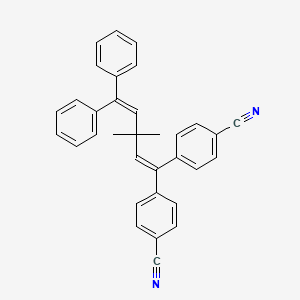
4,4'-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of two benzonitrile groups attached to a central penta-diene structure, which is further substituted with dimethyl and diphenyl groups. The intricate arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3,3-dimethyl-5,5-diphenylpenta-1,4-diene with benzonitrile under specific conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzonitrile groups can undergo nucleophilic substitution reactions, where nucleophiles replace the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism by which 4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Dimethyl-1-pentene
- 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one
- 1,4-Pentadien-3-one, 1,5-diphenyl-
Uniqueness
What sets 4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile apart from similar compounds is its specific arrangement of functional groups, which imparts unique reactivity and stability. This uniqueness makes it particularly valuable in specialized applications where other compounds may not perform as effectively.
Eigenschaften
CAS-Nummer |
54008-18-3 |
|---|---|
Molekularformel |
C33H26N2 |
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
4-[1-(4-cyanophenyl)-3,3-dimethyl-5,5-diphenylpenta-1,4-dienyl]benzonitrile |
InChI |
InChI=1S/C33H26N2/c1-33(2,21-31(27-9-5-3-6-10-27)28-11-7-4-8-12-28)22-32(29-17-13-25(23-34)14-18-29)30-19-15-26(24-35)16-20-30/h3-22H,1-2H3 |
InChI-Schlüssel |
RNXPCDNLHZIGKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=C(C1=CC=CC=C1)C2=CC=CC=C2)C=C(C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627746.png)
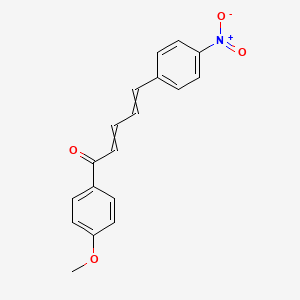
![N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine](/img/structure/B14627749.png)

![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627762.png)
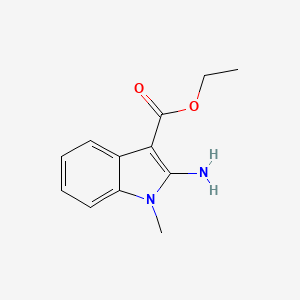
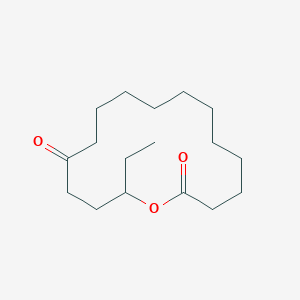
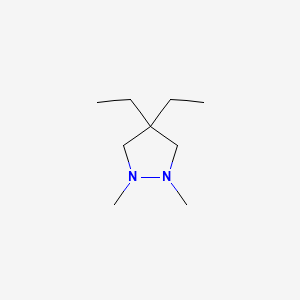
![N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14627781.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)](/img/structure/B14627797.png)




